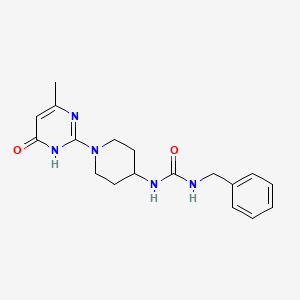
1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The benzyl group is introduced via a nucleophilic substitution reaction, often using benzyl chloride or benzyl bromide in the presence of a base like sodium hydride or potassium carbonate.
Urea Formation:
- The final step involves the formation of the urea linkage. This is typically achieved by reacting the amine group of the piperidine derivative with an isocyanate or carbamoyl chloride under mild conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes:
- Using continuous flow reactors to improve reaction efficiency.
- Employing catalysts to reduce reaction times and increase yields.
- Implementing purification techniques such as crystallization or chromatography to ensure high purity of the final product.
科学的研究の応用
1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its pharmacological properties, including potential anti-inflammatory, antiviral, or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other valuable compounds.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea typically involves multiple steps:
-
Formation of the Piperidine Ring:
- Starting from a suitable precursor, such as 4-methyl-6-oxo-1,6-dihydropyrimidine, the piperidine ring is constructed through a series of cyclization reactions.
- Common reagents include acids or bases to facilitate ring closure.
化学反応の分析
Types of Reactions: 1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the benzyl group or the piperidine ring, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups in the dihydropyrimidinone moiety, potentially converting them to alcohols.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
- Oxidation products include benzaldehyde or benzyl alcohol derivatives.
- Reduction products include alcohol derivatives of the dihydropyrimidinone moiety.
- Substitution products vary depending on the nucleophile used.
作用機序
The mechanism of action of 1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity. For example, it could inhibit an enzyme involved in a disease pathway or activate a receptor to produce a therapeutic effect.
Pathways Involved: The exact pathways depend on the biological context but could include signaling pathways related to inflammation, cell proliferation, or apoptosis.
類似化合物との比較
1-Benzyl-3-(1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidin-4-yl)urea: can be compared to other urea derivatives with similar structures, such as:
Uniqueness:
- The presence of the dihydropyrimidinone moiety and the specific substitution pattern on the piperidine ring make this compound unique. This structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
1-benzyl-3-[1-(4-methyl-6-oxo-1H-pyrimidin-2-yl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2/c1-13-11-16(24)22-17(20-13)23-9-7-15(8-10-23)21-18(25)19-12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,19,21,25)(H,20,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOFINSFUFTSEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)NC(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(furan-2-yl)methyl]-4-{4-oxo-2-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}butanamide](/img/structure/B2676084.png)
![N-(2-methoxyphenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2676085.png)
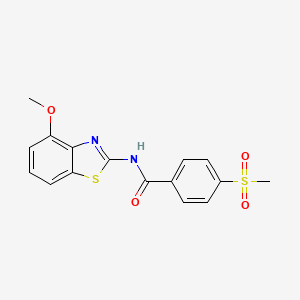

![[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-bromo-3-methylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2676089.png)
![2-(2-(Benzo[d][1,3]dioxole-5-carboxamido)thiazol-4-yl)acetic acid](/img/structure/B2676090.png)
![3-{4-[(4-Chlorobenzyl)oxy]-3-methoxyphenyl}-2-methyltetrahydro-4-isoxazolyl phenyl sulfone](/img/structure/B2676091.png)
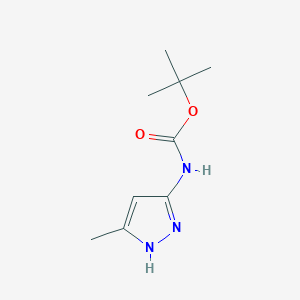
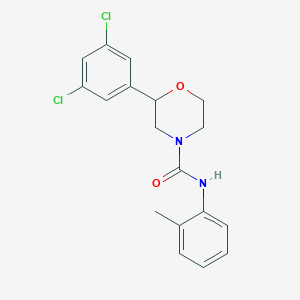
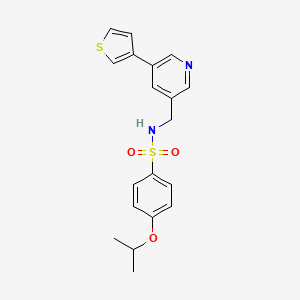
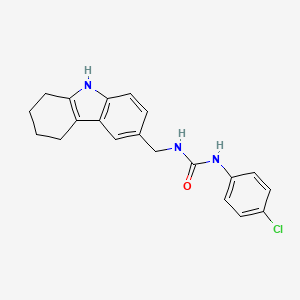
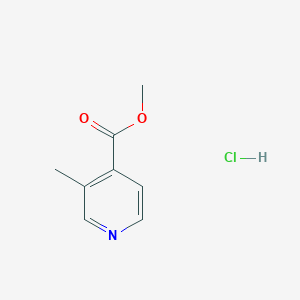
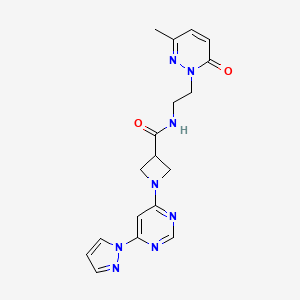
![N-[(2Z)-3-ethyl-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,6-difluorobenzamide](/img/structure/B2676100.png)
